1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
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Overview
Description
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a synthetic organic compound that features a urea moiety linked to a diphenylmethyl group and a pyrazole-substituted phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors, influencing their function and leading to a range of biological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea typically involves multiple steps:
Formation of the Pyrazole Substituent: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-5-yl group. This can be achieved through the reaction of hydrazine with an appropriate β-diketone, followed by methylation.
Attachment to the Phenyl Ring: The pyrazole group is then attached to a phenyl ring via a substitution reaction, often using a halogenated phenyl derivative and a base to facilitate the reaction.
Formation of the Urea Moiety: The diphenylmethyl group is introduced through a reaction with benzyl chloride, followed by the formation of the urea linkage using an isocyanate or a carbodiimide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the urea moiety or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a ligand in the study of protein-ligand interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It might find applications in the development of new polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)-3-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}urea: Lacks the methyl group on the pyrazole ring.
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}urea: The pyrazole substituent is attached at a different position on the phenyl ring.
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea: The pyrazole ring is substituted at a different position.
Uniqueness
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is unique due to the specific positioning of the pyrazole substituent and the presence of the methyl group, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-benzhydryl-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-30-24(17-19-28-30)21-14-12-20(13-15-21)16-18-27-26(31)29-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,17,19,25H,16,18H2,1H3,(H2,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXULXXYCBFQQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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